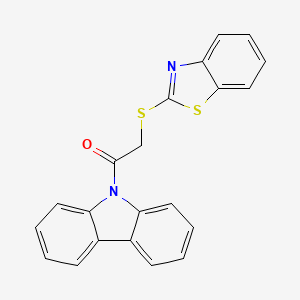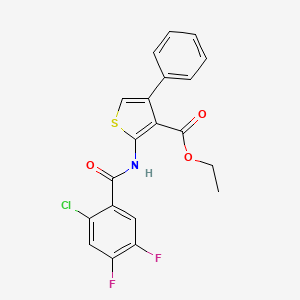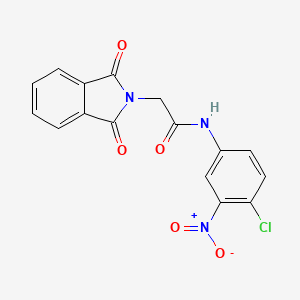![molecular formula C18H18ClN3O3 B11658994 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B11658994.png)
1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group and a nitrobenzoyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the acylation of the resulting intermediate with 4-nitrobenzoyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Acylation: The piperazine ring can be further acylated with different acyl chlorides to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol.
Acylation: Acyl chlorides, bases like triethylamine, solvents like dichloromethane.
Major Products Formed
Reduction: Formation of 1-[(4-Chlorophenyl)methyl]-4-(4-aminobenzoyl)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Acylation: Formation of new acylated piperazine derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new drugs with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets such as receptors and enzymes.
Chemical Biology: Used as a probe to study the mechanisms of action of piperazine derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chlorobenzhydryl)piperazine: Known for its antihistamine properties.
1-(4-Chlorophenyl)piperazine: Used in research for its psychoactive effects.
4-Nitrobenzoyl derivatives: Studied for their potential antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18ClN3O3 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H18ClN3O3/c19-16-5-1-14(2-6-16)13-20-9-11-21(12-10-20)18(23)15-3-7-17(8-4-15)22(24)25/h1-8H,9-13H2 |
InChI Key |
FRTIOTMHRIMBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2Z)-2-{1-[(4-fluorophenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate](/img/structure/B11658930.png)
![Ethyl (2Z)-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-YL}methylidene)-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11658939.png)
![N-phenyl-N-(4-{[(2E)-2-(1-phenylethylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide](/img/structure/B11658947.png)
![N-(4-ethoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11658953.png)


![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11658979.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11658980.png)
![ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate](/img/structure/B11658983.png)
![Ethyl 5-acetyl-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11658985.png)
![2-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11658988.png)
![Propan-2-yl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11658997.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11659000.png)
